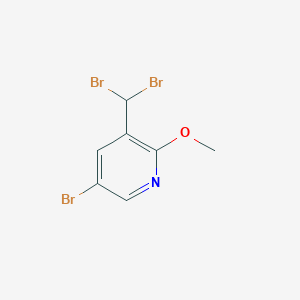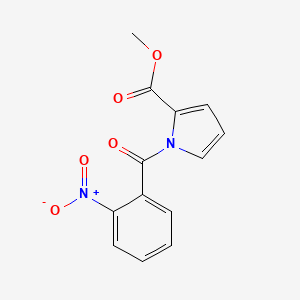![molecular formula C12H11NO3 B14012660 [(8-Aminonaphthalen-2-yl)oxy]acetic acid CAS No. 6272-22-6](/img/structure/B14012660.png)
[(8-Aminonaphthalen-2-yl)oxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(8-Aminonaphthalen-2-yl)oxy]acetic acid is a chemical compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol This compound is characterized by the presence of an amino group attached to a naphthalene ring, which is further connected to an acetic acid moiety through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(8-Aminonaphthalen-2-yl)oxy]acetic acid typically involves the reaction of 8-aminonaphthalene-2-ol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an ether linkage between the naphthalene ring and the acetic acid moiety. The general reaction scheme is as follows:
Starting Materials: 8-aminonaphthalene-2-ol and chloroacetic acid.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The starting materials are dissolved in a suitable solvent, such as ethanol or water, and the base is added to the reaction mixture. The reaction is typically heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Isolation: The product is isolated by acidification of the reaction mixture, followed by filtration and purification using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(8-Aminonaphthalen-2-yl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Esterification: Alcohols and acid catalysts like sulfuric acid (H2SO4) or hydrochloric acid (HCl) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the naphthalene ring may yield nitro derivatives, while esterification of the carboxylic acid group will produce esters.
Scientific Research Applications
[(8-Aminonaphthalen-2-yl)oxy]acetic acid has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a fluorescent probe due to its naphthalene moiety.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(8-Aminonaphthalen-2-yl)oxy]acetic acid involves its interaction with specific molecular targets and pathways. The amino group and the naphthalene ring play crucial roles in its binding affinity and reactivity. The compound may act as an enzyme inhibitor or activator, depending on the context of its use. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
[(8-Aminonaphthalen-2-yl)oxy]acetic acid can be compared with other similar compounds, such as:
- 2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid
- 2-[(tert-But-oxy-carbonyl-amino)-oxy]acetic acid
- 2-(thiophen-2-yl)acetic acid
These compounds share structural similarities but differ in their functional groups and specific applications. This compound is unique due to its naphthalene ring and amino group, which confer distinct chemical and biological properties.
Properties
CAS No. |
6272-22-6 |
|---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
2-(8-aminonaphthalen-2-yl)oxyacetic acid |
InChI |
InChI=1S/C12H11NO3/c13-11-3-1-2-8-4-5-9(6-10(8)11)16-7-12(14)15/h1-6H,7,13H2,(H,14,15) |
InChI Key |
LHBJEPBSFTYUGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)OCC(=O)O)C(=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


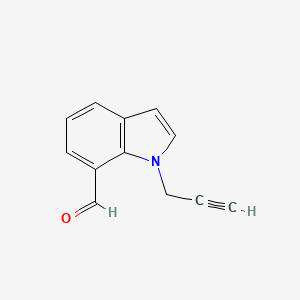
![[2-(Dodecylsulfanyl)ethyl]benzene](/img/structure/B14012585.png)
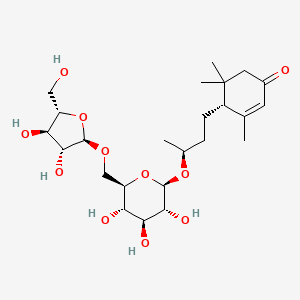
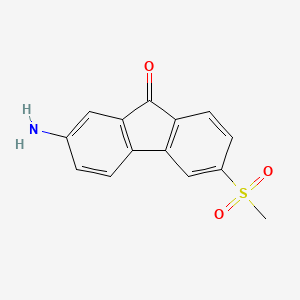
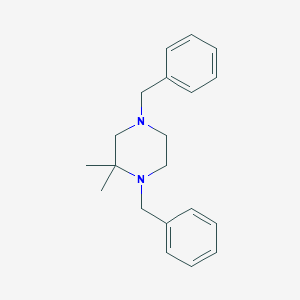
![N-[(1S,2S)-2,3-Dihydro-2-[(2-methoxy-6-methylphenyl)thio]-1H-inden-1-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14012618.png)
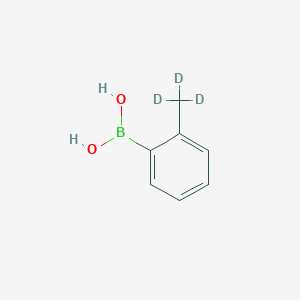

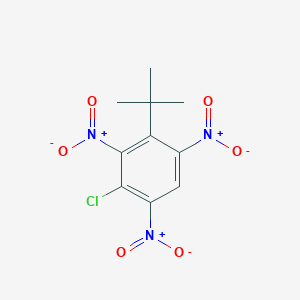
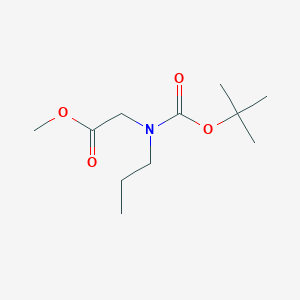
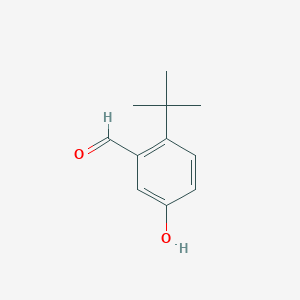
![cis-5-Boc-3,3-difluorohexahydropyrrolo[3,4-b]pyrrole](/img/structure/B14012648.png)
